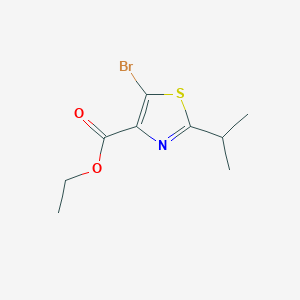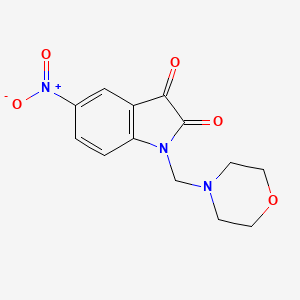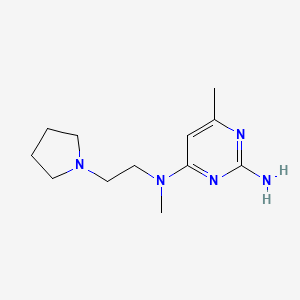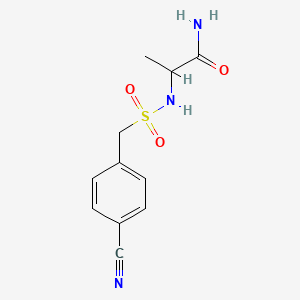
1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide involves several steps. One common synthetic route includes the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with cyclopentanone in the presence of a dehydrating agent to form the corresponding cyclopentane derivative. This intermediate is then reacted with cyanogen bromide to introduce the cyano group, followed by the addition of an amine to form the final carboxamide product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-microbial agents.
Biology: It is used in the study of enzyme inhibitors and receptor modulators, providing insights into biological pathways and mechanisms.
Agrochemicals: The compound is used in the development of insecticides and herbicides, targeting specific pests and weeds.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, with unique properties for various applications.
Mécanisme D'action
The mechanism of action of 1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparaison Avec Des Composés Similaires
1-cyano-N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide can be compared with other similar compounds such as:
1-methyl-1H-pyrazole-3-carboxamide: Lacks the cyano group, resulting in different chemical reactivity and biological activity.
1-cyano-1H-pyrazole-3-carboxamide: Lacks the cyclopentane ring, leading to different structural and functional properties.
N-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxamide: Lacks the cyano group, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H14N4O |
|---|---|
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
1-cyano-N-(1-methylpyrazol-3-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C11H14N4O/c1-15-7-4-9(14-15)13-10(16)11(8-12)5-2-3-6-11/h4,7H,2-3,5-6H2,1H3,(H,13,14,16) |
Clé InChI |
QIHRUUYTXYDKJJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)NC(=O)C2(CCCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-2-m-tolyloxymethyl-oxazole-4-carbonitrile](/img/structure/B14914838.png)

![1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole](/img/structure/B14914844.png)


![N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-4-(4-ethylpiperazin-1-yl)benzamide](/img/structure/B14914859.png)



![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)



